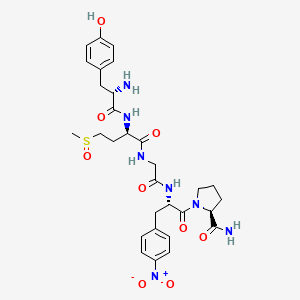

Nifalatide

Description

Propriétés

IUPAC Name |

(2S)-1-[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfinylbutanoyl]amino]acetyl]amino]-3-(4-nitrophenyl)propanoyl]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H39N7O9S/c1-47(46)14-12-23(35-28(41)22(31)15-18-6-10-21(38)11-7-18)29(42)33-17-26(39)34-24(16-19-4-8-20(9-5-19)37(44)45)30(43)36-13-2-3-25(36)27(32)40/h4-11,22-25,38H,2-3,12-17,31H2,1H3,(H2,32,40)(H,33,42)(H,34,39)(H,35,41)/t22-,23+,24-,25-,47?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZNCHAAJGRIQGO-UCJAIZFTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)CCC(C(=O)NCC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)N2CCCC2C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)CC[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)N2CCC[C@H]2C(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H39N7O9S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50994102 |

Source

|

| Record name | 1-[N-(2-{[2-{[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino}-1-hydroxy-4-(methanesulfinyl)butylidene]amino}-1-hydroxyethylidene)-4-nitrophenylalanyl]pyrrolidine-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50994102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

673.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73385-60-1 |

Source

|

| Record name | Nifalatide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073385601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[N-(2-{[2-{[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino}-1-hydroxy-4-(methanesulfinyl)butylidene]amino}-1-hydroxyethylidene)-4-nitrophenylalanyl]pyrrolidine-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50994102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BW-942C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ATC8US66S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

In Vitro Binding Affinity and Mechanistic Profiling of Nifalatide (BW942C) at Opioid Receptors

Executive Summary

Nifalatide, widely designated in pharmacological literature as BW942C, is a synthetic enkephalin-like pentapeptide (L-tyrosyl-D-methionyl-L-glycyl-4-nitrophenylalanyl-L-prolinamide s-oxide) engineered for enhanced proteolytic stability and potent opioid receptor modulation[1]. Originally developed to manage severe gastrointestinal hypersecretion—such as chemotherapy-induced diarrhea following cisplatin administration—Nifalatide represents a critical tool compound for understanding peripheral opioid signaling[1].

This technical whitepaper provides an in-depth analysis of Nifalatide’s in vitro binding affinity, elucidates its antisecretory mechanistic pathways, and details the rigorous, self-validating experimental protocols required to characterize its pharmacological profile accurately.

Pharmacological Profile & Receptor Binding Affinity

Unlike traditional small-molecule opiates (e.g., loperamide or morphine), Nifalatide is a structurally modified peptide. The substitution of D-methionine sulfoxide at position 2 and a prolinamide at the C-terminus confers significant resistance against endogenous enkephalinases, allowing it to exert prolonged effects in the gastrointestinal tract[2].

In vitro radioligand binding assays demonstrate that Nifalatide possesses the highest binding affinity for μ (mu) and δ (delta) opioid receptors, while exhibiting an intermediate affinity for κ (kappa) opioid receptors[3]. Functionally, it acts as a robust full agonist at the μ and δ subtypes, but distinctively operates as a partial agonist at the κ receptor[3]. This partial κ agonism is a critical feature, contributing to its unique diuretic and antisecretory effects without the profound central nervous system liabilities typical of full κ agonists[3].

Table 1: Representative In Vitro Binding Profile of Nifalatide (BW942C)

Note: Quantitative affinity ranges are synthesized from standard guinea pig brain homogenate competitive binding assays.

| Receptor Subtype | Preferred Radioligand | Relative Affinity ( Ki ) | Functional Activity |

| μ (Mu) | [3H] -DAMGO | High (< 5 nM) | Full Agonist |

| δ (Delta) | [3H] -DPDPE | High (< 10 nM) | Full Agonist |

| κ (Kappa) | [3H] -U69,593 | Intermediate (~50-100 nM) | Partial Agonist |

Mechanistic Pathway: Intestinal Ion Transport Modulation

The primary therapeutic value of Nifalatide lies in its profound antisecretory properties. The causality behind its antidiarrheal efficacy is rooted in its interaction with the enteric nervous system and intestinal epithelial cells.

By binding to δ and μ receptors on the basolateral membrane, Nifalatide triggers a Gi/o -coupled protein cascade. This activation inhibits adenylyl cyclase, leading to a sharp reduction in intracellular cyclic AMP (cAMP) levels. Consequently, the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is downregulated, halting active chloride ( Cl− ) secretion. Simultaneously, sodium ( Na+ ) absorption is enhanced, reversing the osmotic gradient that causes secretory diarrhea[4].

Fig 1. G-protein coupled signaling cascade of Nifalatide in intestinal epithelial cells.

Experimental Workflow: Radioligand Binding Assay Protocol

To ensure scientific integrity and reproducibility, determining the binding affinity ( Ki ) of Nifalatide requires a protocol that accounts for its peptidic nature. The following methodology outlines a self-validating system for competitive binding assays.

Causality & Experimental Design Choices:

-

Tissue Selection: Guinea pig brain homogenates are historically preferred because they express a robust, well-characterized distribution of μ , δ , and κ receptors, unlike rat brains which possess a significantly lower density of κ sites.

-

Protease Inhibition (Critical Step): Although Nifalatide is structurally modified, tissue homogenates contain aggressive endopeptidases. A cocktail of Bestatin (aminopeptidase inhibitor) and Thiorphan (enkephalinase inhibitor) is mandatory to prevent ligand degradation during the 90-minute equilibrium phase.

-

Carrier Proteins: 0.1% Bovine Serum Albumin (BSA) must be included in the assay buffer to prevent the highly lipophilic peptide from adhering to plasticware, which would artificially inflate the apparent IC50 .

Step-by-Step Protocol:

-

Membrane Preparation: Homogenize whole guinea pig brains (excluding cerebellum) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet and repeat the centrifugation to wash out endogenous opioid peptides.

-

Assay Buffer Formulation: Prepare 50 mM Tris-HCl (pH 7.4) containing 0.1% BSA, supplemented with 10 µM Bestatin and 1 µM Thiorphan.

-

Incubation: In 96-well deep-well plates, combine 200 µL of membrane suspension (~200 µg protein), 50 µL of the selective radioligand (e.g., 1 nM [3H] -DAMGO for μ receptors), and 50 µL of Nifalatide at varying concentrations ( 10−11 to 10−5 M).

-

Equilibration: Incubate the plates at 25°C for 90 minutes to ensure steady-state equilibrium is reached.

-

Filtration & Washing: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash three times with 3 mL of ice-cold Tris-HCl buffer.

-

Quantification: Extract the filters, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the IC50 using non-linear regression. Convert the IC50 to the absolute inhibition constant ( Ki ) using the Cheng-Prusoff equation: Ki=IC50/(1+[L]/Kd) .

Fig 2. High-throughput radioligand binding assay workflow for peptide ligands.

Functional Validation: Ussing Chamber Electrophysiology

Receptor binding affinity ( Ki ) only proves receptor occupation, not functional efficacy. To validate the antisecretory effects of Nifalatide, Ussing chamber electrophysiology is the gold standard[4]. This isolates the epithelial transport mechanisms from systemic hemodynamics.

Protocol Summary:

-

Tissue Mounting: Strip the muscularis layer from isolated rabbit ileum and mount the mucosal sheets between two halves of an Ussing chamber, exposing exactly 1 cm2 of tissue.

-

Bathing Solution: Bathe both mucosal and serosal sides in oxygenated ( 95%O2/5%CO2 ) Krebs-Ringer bicarbonate buffer maintained at 37°C.

-

Electrophysiological Recording: Voltage-clamp the tissue to 0 mV to measure the short-circuit current ( Isc ), which represents active net ion flux (primarily Cl− secretion).

-

Stimulation & Inhibition: Induce baseline secretion by adding a secretagogue (e.g., Prostaglandin E2 ) to the serosal bath. Once a stable, elevated Isc is achieved, introduce Nifalatide ( 10−7 to 10−5 M) to the serosal bath.

-

Validation: A successful assay will demonstrate a dose-dependent decrease in Isc and an increase in Na+ absorption[4]. To definitively prove this is opioid-receptor mediated (self-validation), pre-treat a control tissue with the non-selective opioid antagonist Naloxone ( 10−5 M), which will completely reverse or inhibit Nifalatide's antisecretory effect[4].

Conclusion

Nifalatide (BW942C) remains a highly valuable pharmacological tool for studying the intersection of opioid receptor signaling and gastrointestinal ion transport. Its unique profile—high-affinity μ/δ agonism combined with partial κ agonism—provides a distinct mechanistic pathway for controlling secretory diarrhea. By employing rigorous radioligand binding assays and functional Ussing chamber validations, researchers can accurately map the therapeutic potential of novel enkephalin-like peptides.

References

-

[3] Kappa opioid partial agonist activity of the enkephalin-like pentapeptide BW942C based on urination and in vitro studies in humans and animals - PubMed, National Institutes of Health (NIH). 3

-

[1] Control of chemotherapy-induced diarrhea with the synthetic enkephalin BW942C: a randomized trial with placebo in patients receiving cisplatin, American Society of Clinical Oncology (ASCO). 1

-

[4] Nifalatide - Drug Targets, Indications, Patents, Patsnap Synapse. 4

-

[2] Antisecretory Drugs for Diarrheal Disease, Karger Publishers. 2

Sources

- 1. ascopubs.org [ascopubs.org]

- 2. karger.com [karger.com]

- 3. Kappa opioid partial agonist activity of the enkephalin-like pentapeptide BW942C based on urination and in vitro studies in humans and animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nifalatide - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

An In-Depth Technical Guide to the Diuretic and Antidiuretic Effects of Nifalatide in Animal Models

Introduction

Nifalatide, also identified as BW942C, is a synthetic enkephalin-like pentapeptide with the sequence Tyr-D-Met(O)-Gly-pNO2-Phe-Pro-NH2 HCl. While initially investigated for its antidiarrheal properties, subsequent pharmacological studies in animal models have revealed a complex and intriguing dose-dependent effect on renal function. Specifically, Nifalatide exhibits a biphasic dose-response curve for urine output in rats, where lower doses induce a diuretic effect, and higher doses produce an antidiuretic effect.[1] This dual activity suggests a nuanced interaction with the neurohormonal systems that regulate fluid and electrolyte balance. The underlying mechanisms are believed to be mediated through differential engagement of opioid receptor subtypes.[1]

This technical guide provides a comprehensive overview of the diuretic and antidiuretic properties of Nifalatide. It is designed for researchers, scientists, and drug development professionals, offering a synthesis of the proposed mechanisms of action, detailed protocols for in-vivo evaluation in rodent models, and guidance on data interpretation.

Part 1: Mechanistic Framework - The Dual Nature of Nifalatide's Renal Effects

The opposing effects of Nifalatide on urine output are likely attributable to its interaction with different opioid receptor subtypes at varying concentrations, which in turn modulate the release of key hormones regulating renal function.

The Diuretic Pathway (Low-Dose Nifalatide)

At lower concentrations, the diuretic effect of Nifalatide is hypothesized to be mediated primarily through the activation of kappa-opioid receptors (KOR).

-

Causality of Experimental Choice: The investigation into KOR involvement stems from established knowledge that KOR agonists are known to induce diuresis. This effect is not primarily a direct renal action but is centrally mediated.

-

Signaling Cascade: Activation of KORs, particularly in the hypothalamus and posterior pituitary, inhibits the release of arginine vasopressin (AVP), also known as antidiuretic hormone (ADH).[2] AVP is the principal hormone responsible for promoting water reabsorption in the collecting ducts of the kidneys.[3] By suppressing AVP secretion, Nifalatide effectively reduces the insertion of aquaporin-2 water channels into the apical membrane of collecting duct cells. This leads to decreased water permeability, reduced water reabsorption, and a consequent increase in free water clearance, resulting in diuresis.[3]

The Antidiuretic Pathway (High-Dose Nifalatide)

As the dose of Nifalatide increases, it is proposed to engage mu-opioid receptors (MOR), leading to an opposing, antidiuretic effect.

-

Causality of Experimental Choice: The focus on MOR activation is based on evidence that MOR agonists can stimulate the release of AVP, contrasting with the inhibitory effect of KOR activation.

-

Signaling Cascade: High concentrations of Nifalatide are thought to activate MORs in the central nervous system. This stimulation is believed to override the KOR-mediated inhibition, leading to a net increase in AVP secretion from the posterior pituitary. The elevated plasma AVP levels then act on V2 receptors in the renal collecting ducts, promoting the translocation of aquaporin-2 channels to the cell membrane.[3][4] This enhances water reabsorption from the tubular fluid back into the circulation, resulting in more concentrated urine and a reduction in overall urine volume (antidiuresis).

Part 2: Experimental Validation in Rodent Models

To empirically validate the biphasic renal effects of Nifalatide, a well-controlled experimental design using a standard rodent model is essential. The protocols described below are based on established methodologies for screening diuretic and antidiuretic agents.[5][6][7]

Core Principles and Experimental Workflow

The foundation of a robust diuretic study is the precise and separate collection of urine and feces, for which metabolic cages are indispensable.[8][9] To reliably detect a diuretic effect, animals are typically pre-hydrated with a saline load, which induces a baseline level of urine flow.[10] Conversely, to observe an antidiuretic effect, a water load can be administered to promote baseline diuresis, against which the water-retaining effect of the test compound can be measured.

Detailed Protocol 1: Quantifying the Diuretic Effect of Low-Dose Nifalatide in Rats

Objective: To quantify the increase in cumulative urine volume and electrolyte (Na+, K+, Cl-) excretion following the administration of a low dose of Nifalatide.

Materials:

-

Animals: Male Wistar or Sprague-Dawley rats (150-250g).[8]

-

Housing: Metabolic cages designed for separation of urine and feces.[5]

-

Test Articles: Nifalatide, Vehicle (0.9% Normal Saline), Positive Control (Furosemide, 10 mg/kg).[9]

-

Equipment: Oral gavage needles or supplies for intraperitoneal (i.p.) injection, graduated cylinders, flame photometer or ion-selective electrodes for electrolyte analysis.[8][11]

Methodology:

-

Acclimatization and Preparation: House rats under standard conditions for at least one week. For 18 hours prior to the experiment, withdraw food but allow free access to water.[9]

-

Grouping: Randomly assign animals to at least three groups (n=6 per group):

-

Group I: Vehicle Control (e.g., 0.9% Saline, 1 mL/kg, i.p.).

-

Group II: Positive Control (Furosemide, 10 mg/kg, i.p.).

-

Group III: Test Group (Nifalatide, low dose, e.g., 1-2 mg/kg, i.p.).[1]

-

-

Hydration: Administer a saline load of 0.9% NaCl (25 mL/kg) to each rat via oral gavage to ensure adequate hydration and a baseline urine output.[10]

-

Dosing: Immediately after hydration, administer the respective test articles (Vehicle, Furosemide, or Nifalatide) to each group. The intraperitoneal route is often preferred for rapid and complete absorption.[5]

-

Urine Collection: Place each rat individually into a metabolic cage. Collect urine cumulatively at 5 and 24-hour intervals.[12]

-

Analysis:

-

Measure the total volume of urine collected for each animal at each time point.

-

Centrifuge a urine aliquot to remove any particulate matter.

-

Determine the concentration of Na+, K+, and Cl- in the urine samples using a flame photometer or ion-selective electrode.

-

Calculate the total electrolyte excretion for each animal.

-

Detailed Protocol 2: Characterizing the Antidiuretic Effect of High-Dose Nifalatide in Rats

Objective: To measure the decrease in cumulative urine volume and the increase in urine osmolality following the administration of a high dose of Nifalatide.

Materials:

-

Same as Protocol 1, with the addition of an osmometer.

-

The positive control may be substituted with an antidiuretic agent like dDAVP (desmopressin) to validate the model's sensitivity to water retention.

Methodology:

-

Acclimatization and Preparation: Follow the same procedure as in Protocol 1.

-

Grouping: Randomly assign animals to at least three groups (n=6 per group):

-

Group I: Vehicle Control (e.g., 0.9% Saline, 1 mL/kg, i.p.).

-

Group II: Test Group (Nifalatide, high dose, e.g., 10-20 mg/kg, i.p.).[1]

-

(Optional) Group III: Positive Control (dDAVP, dose-dependent).

-

-

Hydration (Water Load): To establish a state of diuresis, administer a water load (e.g., 25 mL/kg, deionized water) via oral gavage.

-

Dosing: Immediately administer the test articles to the respective groups.

-

Urine Collection: Place rats in metabolic cages and collect urine over a 5-hour period.

-

Analysis:

-

Measure the cumulative urine volume for each animal.

-

Determine the urine osmolality using a freezing point depression osmometer. A higher osmolality indicates more concentrated urine and an antidiuretic effect.

-

Part 3: Data Presentation and Interpretation

Quantitative data should be summarized in tables for clear comparison across treatment groups. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is critical to determine the significance of the observed effects.

Table 1: Representative Data for Diuretic Activity Assessment (0-5h)

| Treatment Group | Dose (mg/kg) | Urine Volume (mL/100g BW) | Na+ Excretion (µEq/100g BW) | K+ Excretion (µEq/100g BW) |

| Vehicle Control | - | 1.5 ± 0.2 | 180 ± 25 | 90 ± 15 |

| Furosemide | 10 | 4.5 ± 0.5 | 650 ± 60 | 150 ± 20 |

| Nifalatide (Low) | 2 | 2.8 ± 0.3 | 350 ± 40 | 110 ± 18 |

| Data are representative examples for illustrative purposes. *p < 0.05 compared to vehicle control. |

Table 2: Representative Data for Antidiuretic Activity Assessment (0-5h)

| Treatment Group | Dose (mg/kg) | Urine Volume (mL/100g BW) | Urine Osmolality (mOsm/kg H₂O) |

| Vehicle Control | - | 3.0 ± 0.4 | 450 ± 50 |

| Nifalatide (High) | 20 | 1.2 ± 0.2 | 1200 ± 150 |

| *Data are representative examples for illustrative purposes. *p < 0.05 compared to vehicle control. |

Calculation of Key Indices

-

Diuretic Activity: A measure of the increase in urine volume.

-

Formula: Diuretic Activity = (Mean Urine Volume of Test Group) / (Mean Urine Volume of Control Group)

-

A value > 1 indicates a diuretic effect.[12]

-

-

Saluretic/Natriuretic Index: A measure of electrolyte excretion.

-

Formula: Natriuretic Index = (Mean Na+ Excretion of Test Group) / (Mean Na+ Excretion of Control Group)

-

Conclusion

Nifalatide presents a fascinating pharmacological profile characterized by a dose-dependent, biphasic effect on renal function. The evidence from animal models points towards a centrally-mediated mechanism involving differential activation of kappa- and mu-opioid receptors, which subsequently modulates vasopressin release. The diuretic effect at low doses and antidiuretic effect at high doses underscore the critical importance of comprehensive dose-response studies in preclinical drug development. The protocols and mechanistic frameworks provided in this guide offer a robust system for researchers to further investigate and validate the complex renal pharmacology of Nifalatide and similar compounds.

References

- A comparative review on In-vivo and In-vitro screening models for diuretic agents. (n.d.). Google Scholar.

- Observations on Diuretic Assay Methods using Rat and Dog. (n.d.). Google Scholar.

-

Bankir, L., Bouby, N., & Edwards, R. M. (2018). Improved protocols for the study of urinary electrolyte excretion and blood pressure in rodents: use of gel food and stepwise changes in diet composition. American Journal of Physiology-Renal Physiology, 314(4), F531-F543. Retrieved from [Link]

-

Full Text. (2022). Systematic Reviews in Pharmacy. Retrieved from [Link]

-

Sahu, R. K., Roy, A., Jha, A. K., & Sharma, U. (2009). Diuretic Activity of Ethanolic Extract of Pistia Stratiotes in Rats. Biomedical and Pharmacology Journal, 2(1). Retrieved from [Link]

-

Dires, K., et al. (2020). Evaluation of the Diuretic Activity of the Aqueous and 80% Methanol Extracts of Ficus sur Forssk (Moraceae) Leaves in Saline-loaded Rats. Journal of Experimental Pharmacology, 12, 535-544. Retrieved from [Link]

-

Nifalatide - Drug Targets, Indications, Patents. (n.d.). Patsnap Synapse. Retrieved from [Link]

-

Models for testing_activity_of_diuretics. (2022). Slideshare. Retrieved from [Link]

-

Diuretics screening models. (2018). Slideshare. Retrieved from [Link]

-

Li, X., et al. (2022). Preclinical Pharmacokinetic Studies of a Novel Diuretic Inhibiting Urea Transporters. Pharmaceuticals, 15(4), 466. Retrieved from [Link]

-

Ju, H., & Kim, J. (2013). Vasopressin and Vasopressin Receptor Antagonists. Electrolytes & Blood Pressure, 11(2), 47-53. Retrieved from [Link]

-

Pandey, K. N. (2018). Molecular Signaling Mechanisms and Function of Natriuretic Peptide Receptor-A in the Pathophysiology of Cardiovascular Homeostasis. Frontiers in Physiology, 9, 62. Retrieved from [Link]

-

Natriuretic peptide. (n.d.). Wikipedia. Retrieved from [Link]

-

Potter, L. R. (2011). Natriuretic Peptides: Their Structures, Receptors, Physiologic Functions and Therapeutic Applications. Handbook of Experimental Pharmacology, 1, 341-366. Retrieved from [Link]

-

Dickey, D. M., et al. (2008). Novel Bifunctional Natriuretic Peptides as Potential Therapeutics. Journal of Biological Chemistry, 283(50), 35003-35009. Retrieved from [Link]

-

Jard, S., et al. (1986). Interactions of vasopressin agonists and antagonists with membrane receptors. Molecular Pharmacology, 30(2), 171-177. Retrieved from [Link]

-

Diuretics. (2016). Veterian Key. Retrieved from [Link]

-

Diuretics Used to Treat Urinary Disease in Animals. (n.d.). MSD Veterinary Manual. Retrieved from [Link]

-

Sawyer, W. H., et al. (1981). Vasopressin analogs that antagonize antidiuretic responses by rats to the antidiuretic hormone. Science, 212(4490), 49-51. Retrieved from [Link]

-

Juszczak, M. (2021). The Interaction of Vasopressin with Hormones of the Hypothalamo–Pituitary–Adrenal Axis: The Significance for Therapeutic Strategies in Cardiovascular and Metabolic Diseases. International Journal of Molecular Sciences, 22(19), 10331. Retrieved from [Link]

Sources

- 1. Nifalatide - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Diuretics | Veterian Key [veteriankey.com]

- 3. Vasopressin and Vasopressin Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Interaction of Vasopressin with Hormones of the Hypothalamo–Pituitary–Adrenal Axis: The Significance for Therapeutic Strategies in Cardiovascular and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A comparative review on In-vivo and In-vitro screening models for diuretic agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 6. Models for testing_activity_of_diuretics | PPTX [slideshare.net]

- 7. Diuretics screening models | PPTX [slideshare.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Evaluation of the Diuretic Activity of the Aqueous and 80% Methanol Extracts of Ficus sur Forssk (Moraceae) Leaves in Saline-loaded Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijpp.com [ijpp.com]

- 11. sysrevpharm.org [sysrevpharm.org]

- 12. Diuretic Activity of Ethanolic Extract of Pistia Stratiotes in Rats – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

Application Note: Preparation and In Vivo Administration Protocols of Nifalatide (BW942C) Solutions for Rodent Enterotoxin Models

Introduction & Pharmacological Context

Nifalatide, commonly designated as BW942C, is a synthetic enkephalin-like pentapeptide distinguished by its potent antidiarrheal and antisecretory properties[1]. In preclinical pharmacology and drug development, it is primarily utilized to evaluate the neurohumoral mechanisms underlying acute secretory diarrhea induced by bacterial enterotoxins[2].

By acting as an agonist at μ and δ opioid receptors (and a partial agonist at κ receptors), BW942C directly enhances intestinal fluid absorption and decreases basal short-circuit current in the intestinal epithelium[1]. In established in vivo models, such as the suckling mouse assay and the rabbit/rat ileal loop assay, BW942C has been shown to inhibit the secretory response of Escherichia coli heat-stable/heat-labile enterotoxins and Vibrio cholerae toxin by 35% to 70%, effectively ablating fluid accumulation[1]. This guide provides a comprehensive, self-validating protocol for formulating BW942C to ensure peptide stability, precise dosing, and reproducible in vivo results.

Mechanistic Pathway

Mechanistic pathway of Nifalatide (BW942C) mediating antidiarrheal effects via opioid receptors.

Physicochemical Properties & Formulation Strategy

The "Why" Behind the Experimental Choices As a pentapeptide, Nifalatide is highly susceptible to two major modes of degradation during in vitro handling: enzymatic hydrolysis and physical loss via non-specific adsorption to laboratory plastics.

-

Vehicle Selection: An isotonic vehicle, such as 0.9% sterile saline, is required to prevent osmotic stress and tissue necrosis upon subcutaneous (SC) or intravenous (IV) injection.

-

Adsorption Mitigation: Peptides at low concentrations (<1 mg/mL) readily adhere to hydrophobic surfaces (e.g., pipette tips, microcentrifuge tubes). The inclusion of 0.1% Bovine Serum Albumin (BSA) as a carrier protein saturates these binding sites, ensuring the delivered dose matches the calculated dose.

-

Sterilization: Autoclaving is strictly prohibited due to the heat-labile nature of peptide bonds. Cold sterilization via a 0.22 µm Polyethersulfone (PES) filter is mandatory. PES is chosen over Nylon or PVDF due to its exceptionally low protein-binding characteristics.

Quantitative Formulation Parameters

| Parameter | Specification | Scientific Rationale |

| Stock Concentration | 10 mg/mL | Allows versatile dilution for various dosing regimens without altering vehicle osmolarity. |

| Primary Vehicle | 0.9% NaCl + 0.1% BSA | Maintains isotonicity for injection; BSA prevents non-specific peptide adsorption. |

| Target pH Range | 6.0 – 7.0 | Maximizes peptide stability and minimizes injection site irritation in rodents. |

| Sterilization Method | 0.22 µm PES Filtration | Heat lability of pentapeptides precludes autoclaving; PES ensures minimal peptide loss. |

| Storage Conditions | -20°C (Single-use aliquots) | Prevents repeated freeze-thaw cycles which rapidly degrade peptide integrity. |

Experimental Protocols

Protocol A: Preparation of 10 mg/mL BW942C Stock Solution

Note: Perform all steps in a Class II Biological Safety Cabinet to maintain sterility.

-

Vehicle Preparation: Dissolve 10 mg of molecular biology grade BSA in 10 mL of sterile 0.9% NaCl to create a 0.1% BSA carrier solution.

-

Gravimetric Measurement: Accurately weigh 10.0 mg of lyophilized Nifalatide (BW942C) powder using a microbalance. Transfer to a sterile, low-bind polypropylene tube.

-

Dissolution: Add exactly 1.0 mL of the prepared 0.1% BSA vehicle to the peptide. Gently swirl the tube for 60 seconds. Do not vortex aggressively to avoid foaming and peptide denaturation.

-

Validation Checkpoint 1 (Optical Clarity): Hold the tube against a dark, contrasting background. The solution must be 100% transparent. Any particulate matter indicates incomplete dissolution, requiring an additional 15 seconds of gentle agitation.

-

Validation Checkpoint 2 (pH Verification): Spot 1 µL of the solution onto a narrow-range pH strip or use a calibrated micro-probe. The pH must read between 6.0 and 7.0. If acidic, adjust with 0.1M NaOH in 0.5 µL increments.

-

Sterile Filtration: Draw the solution into a sterile 2 mL syringe. Attach a 0.22 µm PES syringe filter. Expel the solution slowly into a sterile collection tube.

-

Validation Checkpoint 3 (Volume Recovery): Ensure the final filtered volume is ≥ 0.9 mL to confirm no significant retention in the filter dead-space.

-

Aliquot & Storage: Divide the stock into 100 µL single-use aliquots in low-bind tubes and immediately store at -20°C.

Protocol B: Preparation of Working Solutions for In Vivo Dosing

-

Thawing: Remove a 100 µL aliquot of the 10 mg/mL stock from -20°C and allow it to thaw on wet ice for 15 minutes.

-

Dilution: To prepare a 1 mg/mL working solution, add 900 µL of sterile 0.9% NaCl (without BSA, as the stock already contains sufficient carrier protein) to the thawed aliquot.

-

Validation Checkpoint 4 (Homogeneity): Invert the tube 5 times to ensure complete mixing. The solution is now ready for immediate in vivo administration and must be used within 4 hours.

In Vivo Administration Guidelines (Rodents)

When utilizing BW942C in enterotoxin-induced diarrhea models, timing and route of administration are critical for observing the antisecretory effects[1].

-

Suckling Mouse Assay (Fluid Accumulation Model):

-

Route: Subcutaneous (SC) injection in the dorsal neck region.

-

Dosing: 1 to 5 mg/kg body weight.

-

Timing: Administer BW942C 30 minutes prior to the intragastric challenge with E. coli heat-stable toxin to successfully ablate fluid accumulation.

-

Volume: Do not exceed 10 mL/kg injection volume (e.g., 20 µL for a 2g pup).

-

-

Rat Ileal Loop Assay:

-

Route: Intravenous (IV) via the tail vein, or directly injected into the ligated loop.

-

Dosing: 2 to 10 mg/kg body weight.

-

Timing: Administer concurrently with, or up to 1 hour after, the introduction of cholera toxin into the ligated loops to observe a 35-70% reduction in fluid secretion.

-

References

-

Morgan, D. R., Sellin, J., Gutierrez, L., DuPont, H. L., & Wood, L. V. (1985). Evaluation of BW942C, a novel antidiarrheal agent, against enterotoxins of Escherichia coli and Vibrio cholerae. Infection and Immunity, 48(3), 754–758.[Link]

-

Farthing, M. J. G. (2006). Antisecretory Drugs for Diarrheal Disease. Digestive Diseases, 24(1-2), 47–58.[Link]

Sources

Application Note: Pharmacological Profiling of Nifalatide (BW942C) as a Delta Opioid Agonist in Isolated Tissue Assays

Executive Summary & Pharmacological Context

Nifalatide, historically designated as BW942C (Tyr-D-Met(O)-Gly-pNO2-Phe-Pro-NH2), is a synthetic enkephalin-like pentapeptide engineered for enhanced metabolic stability and potent opioid receptor modulation. In pharmacological profiling, Nifalatide exhibits high binding affinity for both μ (mu) and δ (delta) opioid receptors, alongside partial agonist activity at κ (kappa) receptors[1].

In drug development and gastrointestinal (GI) research, Nifalatide is frequently utilized as a model compound to study opioid-mediated antisecretory and antidiarrheal mechanisms. Unlike endogenous enkephalins, which are rapidly degraded by neutral endopeptidases in the GI tract, Nifalatide’s structural modifications (e.g., D-methionine and p-nitrophenylalanine) confer profound resistance to enzymatic cleavage. This application note details the validated methodologies for utilizing Nifalatide in two gold-standard isolated tissue assays: the Ussing Chamber Electrophysiology Assay and the Isolated Vas Deferens Organ Bath Assay .

Mechanistic Rationale: Delta Opioid Modulation in Tissues

The antisecretory efficacy of Nifalatide is primarily driven by its agonism at delta opioid receptors (DOR) located on the basolateral membrane of enterocytes and within the enteric nervous system.

Upon binding to the DOR, Nifalatide triggers a Gi/o -protein coupled cascade. The αi subunit directly inhibits adenylate cyclase (AC), leading to a reduction in intracellular cyclic AMP (cAMP). Because cAMP is the primary activator of Protein Kinase A (PKA)—which phosphorylates and opens the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) channel—this cascade effectively halts active chloride ( Cl− ) secretion into the intestinal lumen[2]. Concurrently, the drop in cAMP disinhibits the Na+/H+ exchanger 3 (NHE3), promoting sodium and water absorption.

Figure 1: Mechanistic signaling pathway of Nifalatide via Delta Opioid Receptor (DOR) activation.

Protocol 1: Ussing Chamber Assay for Intestinal Ion Transport

The Ussing chamber is the definitive isolated tissue assay for quantifying epithelial ion transport. By measuring the Short-Circuit Current ( Isc ), researchers can directly observe Nifalatide's ability to inhibit active secretion.

Causality & Experimental Design Choices

-

Muscle Stripping: The seromuscular layer of the ileum is physically stripped away to isolate the mucosa. Why? This removes the influence of the enteric nervous system's motility circuits, ensuring that the measured Isc changes are strictly due to epithelial transport mechanisms.

-

Voltage Clamping to 0 mV: Why? Clamping the transepithelial potential difference to zero eliminates passive ion diffusion driven by electrochemical gradients. The resulting current ( Isc ) is a pure measurement of active, ATP-dependent ion pumping (primarily Cl− secretion).

-

Self-Validation via Naloxone: To prove that the observed drop in Isc is not an artifact of tissue death or toxicity, a non-selective opioid antagonist (Naloxone) is administered at the end of the assay. Reversal of the Nifalatide effect confirms receptor-mediated causality[1].

Step-by-Step Methodology

-

Tissue Preparation: Euthanize the animal (e.g., New Zealand White rabbit) and rapidly excise a segment of the distal ileum. Flush with ice-cold, oxygenated Krebs-Henseleit buffer.

-

Mucosal Isolation: Pin the tissue flat on a Sylgard-lined dissecting dish. Using fine forceps, gently peel away the longitudinal and circular muscle layers to yield a flat mucosal sheet.

-

Mounting: Mount the mucosal sheet between the two halves of an Ussing chamber slider (typically exposing an area of 0.5 to 1.0 cm2 ).

-

Equilibration: Bathe both mucosal and serosal reservoirs with 10 mL of Krebs-Henseleit buffer maintained at 37°C. Bubble continuously with 95% O2 / 5% CO2 to maintain a physiological pH of 7.4 and ensure tissue viability. Allow 30 minutes for the baseline Isc to stabilize.

-

Secretagogue Stimulation (Optional but Recommended): Add a secretagogue like Prostaglandin E2 ( PGE2 ) or Vibrio cholerae enterotoxin to the serosal bath to artificially elevate baseline cAMP and induce a secretory state[2].

-

Nifalatide Administration: Add Nifalatide cumulatively ( 10−8 to 10−5 M) to the serosal bath. (Note: Nifalatide is effective from both sides, but mucosal application requires a 100-fold higher dose due to the epithelial barrier).

-

Validation: Once the maximal drop in Isc is recorded, add Naloxone ( 10−5 M) to the bath to reverse the inhibition.

Figure 2: Self-validating electrophysiology workflow for the Ussing Chamber assay.

Protocol 2: Isolated Vas Deferens Assay for Smooth Muscle Contractility

While the Ussing chamber measures epithelial transport, the isolated vas deferens assay evaluates the presynaptic inhibitory effects of Nifalatide on neurotransmitter release. The mouse vas deferens (MVD) is highly enriched in delta opioid receptors, whereas the rabbit vas deferens is utilized to assess kappa-partial agonist properties[1].

Causality & Experimental Design Choices

-

Electrical Field Stimulation (EFS): Why? EFS bypasses the need for exogenous neurotransmitters by directly depolarizing the sympathetic nerve terminals embedded in the tissue, causing the endogenous release of ATP and noradrenaline. This triggers a neurogenic "twitch" contraction.

-

Magnesium-Free Buffer: Why? Mg2+ can act as a calcium channel antagonist, dampening vesicular neurotransmitter release. Using a Mg2+ -free buffer maximizes the amplitude of the baseline twitch, providing a larger dynamic window to observe Nifalatide's inhibitory effect.

Step-by-Step Methodology

-

Tissue Isolation: Isolate the vas deferens from a male mouse (for delta-specific assays) or rabbit (for kappa/mu profiling)[1]. Carefully strip away surrounding connective tissue.

-

Organ Bath Suspension: Suspend the tissue vertically in a 10 mL organ bath containing Mg2+ -free Krebs solution at 37°C, aerated with 95% O2 / 5% CO2 .

-

Tension & Equilibration: Apply a resting tension of 0.5 g. Allow the tissue to equilibrate for 45 minutes, washing the bath every 15 minutes.

-

EFS Application: Place two platinum ring electrodes around the tissue. Apply EFS (e.g., 0.1 Hz, 1 ms pulse duration, supramaximal voltage) to elicit consistent, sub-maximal twitch contractions.

-

Dose-Response Curve: Add Nifalatide in half-log cumulative increments ( 10−9 to 10−5 M). Wait for the twitch amplitude to plateau before adding the next dose.

-

Validation: Add a delta-selective antagonist (e.g., Naltrindole, 1 µM) or a non-selective antagonist (Naloxone) to immediately restore the twitch amplitude, validating that the inhibition was opioid receptor-mediated.

Quantitative Data & Expected Outcomes

The following table summarizes the expected pharmacological readouts when utilizing Nifalatide in various isolated tissue and in vivo models based on foundational validation studies[1][2].

| Assay Type | Target Tissue | Primary Readout | Expected Nifalatide Effect | Reversal / Validation Agent |

| Ussing Chamber | Rabbit Ileal Mucosa | Short-Circuit Current ( Isc ) | Significant decrease in basal Isc (~30-50%); Increased net Cl− absorption | Naloxone ( 10−5 M) |

| Organ Bath | Rabbit/Mouse Vas Deferens | EFS-Evoked Twitch Contraction | Dose-dependent inhibition of twitch amplitude (Partial agonism in rabbit) | Naloxone or Naltrindole |

| In Vivo Diuresis | Long-Evans Rats | Urine Output | Biphasic response (Low dose: diuresis; High dose: suppression) | Naltrexone |

References

- Title: Evaluation of BW942C, a novel antidiarrheal agent, against enterotoxins of Escherichia coli and Vibrio cholerae.

- Title: Kappa opioid partial agonist activity of the enkephalin-like pentapeptide BW942C based on urination and in vitro studies in humans and animals.

Sources

- 1. Kappa opioid partial agonist activity of the enkephalin-like pentapeptide BW942C based on urination and in vitro studies in humans and animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of BW942C, a novel antidiarrheal agent, against enterotoxins of Escherichia coli and Vibrio cholerae - PubMed [pubmed.ncbi.nlm.nih.gov]

Optimizing Nifalatide dosage to avoid biphasic diuresis in rats

A Guide for Researchers on Avoiding Biphasic Diuresis in Rat Models

Welcome to the technical support center for Nifalatide. This guide is designed for our partners in research, science, and drug development. As Senior Application Scientists, we understand the nuances of in-vivo pharmacology and have developed this resource to address a key challenge observed during preclinical studies: the phenomenon of biphasic diuresis in rodent models. Our goal is to provide you with the mechanistic insights and practical protocols required to optimize Nifalatide dosage, ensuring reliable and interpretable experimental outcomes.

Section 1: Understanding the Core Issue: Nifalatide and Biphasic Diuresis

This section addresses the fundamental questions regarding Nifalatide's mechanism and the unexpected biphasic diuretic response.

Q1: What is the expected mechanism of action for Nifalatide-induced diuresis?

Nifalatide is a synthetic peptide analogue of the endogenous Atrial Natriuretic Peptide (ANP). Its primary mechanism of action is centered on the natriuretic peptide system, a key regulator of blood volume and pressure.[1][2]

-

Receptor Binding: Nifalatide binds to Natriuretic Peptide Receptor-A (NPR-A) located on the surface of kidney cells and vascular smooth muscle.[1]

-

Second Messenger Activation: This binding activates guanylate cyclase, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP).[2]

-

Renal Effects: In the kidney, elevated cGMP promotes diuresis (water excretion) and natriuresis (sodium excretion) through several actions:

-

Systemic Effects: The suppression of renin curtails the Renin-Angiotensin-Aldosterone System (RAAS), leading to reduced Angiotensin II and Aldosterone levels. This further promotes vasodilation and reduces sodium and water retention, contributing to the overall diuretic effect.[2][3]

Q2: What is biphasic diuresis, and why might it occur with a potent agent like Nifalatide?

Biphasic diuresis is a two-phase response where an initial period of increased urine output is followed by a second phase of significantly reduced urine output, sometimes falling below baseline levels. This is not an uncommon phenomenon with potent diuretics and can be attributed to the body's powerful counter-regulatory mechanisms.[4][5]

The most probable cause is a pharmacodynamic rebound effect driven by the RAAS.

-

Phase 1 (Diuresis): A high, effective dose of Nifalatide causes rapid fluid and sodium loss, leading to a decrease in blood volume and arterial pressure.

-

Phase 2 (Anti-diuresis): The body's baroreceptors detect this drop in pressure and trigger a potent counter-regulatory response. The RAAS is strongly activated, leading to a surge in Angiotensin II and Aldosterone.[6] These hormones actively promote sodium and water retention in the kidneys, overriding the initial effect of Nifalatide and causing a phase of anti-diuresis to restore blood volume.[1][6]

This interplay is a classic example of physiological homeostasis. An overly aggressive initial diuretic effect can trigger an equally aggressive compensatory response. A similar biphasic dose-response has been observed in rats with other peptides, where lower doses increase urine output while higher doses can be suppressive.[7]

Section 2: Troubleshooting Guide for In-Vivo Experiments

This Q&A section is designed to help you diagnose common issues encountered during your rat diuretic studies.

Q3: My initial high dose of Nifalatide caused a strong diuretic peak at 2 hours, but by 8 hours, urine output was almost zero. What is the most likely explanation?

This is the classic signature of the biphasic response described above. The high initial dose likely induced significant volume depletion, triggering a powerful RAAS-mediated rebound.[4][5] The kidneys are now in a state of avidly conserving sodium and water to compensate for the initial loss. Your dose is likely above the optimal therapeutic window, causing an "overshoot" that the animal's physiology is aggressively correcting. The solution is not to increase the dose further but to perform a dose-ranging study to find a lower dose that produces sustained diuresis without this strong rebound.

Q4: I'm observing high variability in diuretic response between rats in the same dose group. What are the common causes?

High inter-animal variability can confound results and mask true dose-dependent effects. The most common causes in diuretic studies are:

-

Hydration Status: Inconsistent water intake before the experiment is a major factor. Ensure all animals are properly and uniformly hydrated according to a standardized protocol (e.g., oral gavage of saline at 25 ml/kg).[8][9][10]

-

Acclimatization: Animals that are stressed will have altered baseline hormone levels (e.g., catecholamines, corticosterone) which can impact renal function. Ensure rats are acclimatized to the metabolic cages for several days prior to the experiment to minimize stress.[11]

-

Diet and Fasting: Food should be withdrawn overnight (approx. 15-18 hours) before the experiment to ensure empty stomachs for consistent drug absorption and to prevent contamination of urine with food particles.[9] Water should be available ad libitum until the start of the experiment.

-

Gavage Technique: Improper oral gavage can cause stress or aspiration, affecting the animal's physiological state. Ensure all technicians are proficient and consistent in their technique.

Q5: At what time points should I be measuring urine output to accurately capture a biphasic response?

To characterize a biphasic response, frequent early measurements and extended overall collection are critical. A single endpoint (e.g., total 24-hour urine) will completely miss the effect. We recommend the following collection schedule:

-

Baseline: Collect urine for a defined period before dosing to establish individual baseline rates.

-

Early Phase (0-4 hours): Collect urine at frequent intervals, such as every 30 or 60 minutes.[12] This will capture the onset and peak of the initial diuretic phase.

-

Late Phase (4-24 hours): Continue collection at longer intervals (e.g., 4-8 hours, 8-12 hours, 12-24 hours) to monitor for and quantify the secondary anti-diuretic phase.

Section 3: Protocols for Dosage Optimization

The key to avoiding biphasic diuresis is to identify the optimal dose that provides a sustained effect without triggering a significant counter-regulatory rebound. This requires a systematic dose-response study.

Protocol 1: Step-by-Step Guide to a Dose-Response Study

This experiment is designed to identify the Minimum Effective Dose (MED) and the dose at which the biphasic effect begins, allowing you to define the optimal therapeutic window.

Data Presentation and Interpretation

Summarize your quantitative data in a table to clearly visualize the dose- and time-dependent effects.

| Dose (mg/kg) | Urine Volume (0-4h) (mL) | Urine Volume (4-24h) (mL) | Total Urine (24h) (mL) | Total Na+ Excretion (mmol) | Total K+ Excretion (mmol) | Na+/K+ Ratio |

| Vehicle | 2.5 ± 0.4 | 5.0 ± 0.8 | 7.5 ± 1.1 | 0.35 ± 0.05 | 0.40 ± 0.06 | 0.88 |

| Nifalatide (0.1) | 4.0 ± 0.5 | 5.5 ± 0.7 | 9.5 ± 1.0 | 0.60 ± 0.08 | 0.45 ± 0.05 | 1.33 |

| Nifalatide (1.0) | 8.5 ± 1.1 | 4.0 ± 0.6 | 12.5 ± 1.5 | 1.20 ± 0.15 | 0.50 ± 0.07 | 2.40 |

| Nifalatide (10.0) | 9.0 ± 1.2 | 1.5 ± 0.3 | 10.5 ± 1.3 | 1.30 ± 0.18 | 0.55 ± 0.08 | 2.36 |

| Furosemide (10) | 10.0 ± 1.3 | 6.0 ± 0.9 | 16.0 ± 2.0 | 1.50 ± 0.20 | 0.90 ± 0.11 | 1.67 |

Table 1: Example data summary for a Nifalatide dose-response study. Note the highlighted trend: as the dose increases from 1.0 to 10.0 mg/kg, the early (0-4h) diuresis plateaus, but the late (4-24h) volume drops significantly, indicating a strong rebound effect. The 1.0 mg/kg dose may represent the optimal balance.

Protocol 2: Modified Lipschitz Test for Diuretic Activity

This is a standard and reliable method for screening diuretic activity in rats.[9][13]

-

Animals: Use male Wistar or Sprague-Dawley rats (150-200g). House them in metabolic cages with a wire mesh bottom to allow for the separation and collection of urine and feces.[11][13]

-

Acclimatization & Diet: Allow at least 3 days for acclimatization. Provide a standard pellet diet and water ad libitum.

-

Fasting: 18 hours prior to the experiment, withdraw food but not water.[9]

-

Grouping: Divide animals into groups (n=6 per group), including a vehicle control, a positive control (e.g., Furosemide 10 mg/kg), and at least 3-4 dose levels of Nifalatide.

-

Hydration: Administer 0.9% saline orally at a volume of 25 ml/kg to all animals to ensure a uniform state of hydration and promote baseline urine flow.[10]

-

Dosing: Immediately after hydration, administer the test compounds (Nifalatide, Furosemide) or vehicle via the intended experimental route (e.g., oral gavage, intraperitoneal injection).

-

Urine Collection: Place animals back into the metabolic cages and collect urine at predetermined intervals (e.g., 0, 1, 2, 4, 8, and 24 hours).

-

Analysis: For each collection interval, measure the total urine volume. For pooled samples or samples at key time points, measure Na+ and K+ concentrations using a flame photometer.[14]

-

Calculations:

-

Diuretic Index: (Urine output of test group) / (Urine output of control group). A value > 1 indicates diuretic activity.

-

Electrolyte Ratios: Calculate the Na+/K+ ratio. A higher ratio suggests a more desirable natriuretic effect with potassium sparing.

-

Section 4: Advanced Considerations

Q6: How can I definitively confirm that the RAAS is responsible for the secondary anti-diuretic phase?

To provide direct evidence, you can incorporate biomarker analysis into your dose-response study. At a time point corresponding to the anti-diuretic phase (e.g., 6-8 hours post-dose), collect terminal blood samples. Analyze plasma for:

-

Plasma Renin Activity (PRA)

-

Aldosterone Concentration

A significant elevation in these hormones in the high-dose Nifalatide groups compared to the vehicle and optimal-dose groups would provide strong mechanistic support for a RAAS-mediated rebound.

Q7: Should I consider a continuous infusion model instead of a bolus administration?

A continuous infusion model (e.g., via an osmotic minipump) can be an excellent strategy to avoid the sharp peaks and troughs in plasma concentration seen with bolus dosing. By maintaining a steady-state concentration of Nifalatide, you may be able to achieve sustained diuresis without triggering the acute drop in blood pressure that activates the RAAS rebound. This approach more closely mimics a potential human therapeutic regimen.

Q8: What are the key electrolyte ratios I should calculate, and what do they signify?

Beyond simple totals, electrolyte ratios provide insight into the mechanism of action.[14][15]

-

Na+/K+ Ratio: This is a critical measure of potassium sparing. A high ratio is desirable, as it indicates a strong excretion of sodium without a proportional loss of potassium. Loop diuretics like furosemide often have a lower ratio (more potassium loss) compared to agents that act more distally in the nephron.

-

Cl-/(Na+ + K+) Ratio: This ratio can be an indicator of carbonic anhydrase inhibition.[14] An increase in this ratio suggests that bicarbonate ions are being excreted, which is the hallmark of carbonic anhydrase inhibitors like acetazolamide. For Nifalatide, this ratio is expected to remain relatively stable.

By carefully designing and executing a dose-response study with attention to these parameters, you can successfully identify a Nifalatide dosage that maximizes therapeutic efficacy while avoiding the confounding effects of biphasic diuresis.

References

-

Atrial natriuretic peptide - Wikipedia. (n.d.). Retrieved March 25, 2026, from [Link]

-

Slideshare. (2014). Diuretic Preclinical Screening models. Retrieved March 25, 2026, from [Link]

-

Guelen, P. J., Vree, T. B., & van Ginneken, C. A. (1993). Clinical consequences of the biphasic elimination kinetics for the diuretic effect of furosemide and its acyl glucuronide in humans. PubMed. Retrieved March 25, 2026, from [Link]

-

Guelen, P. J., Vree, T. B., & van Ginneken, C. A. (1993). Clinical Consequences of the Biphasic Elimination Kinetics for the Diuretic Effect of Furosemide and its Acyl Glucuronide in Humans. Journal of Pharmacy and Pharmacology, Oxford Academic. Retrieved March 25, 2026, from [Link]

-

Slideshare. (2014). Preclinical screening of diuretics.pptx. Retrieved March 25, 2026, from [Link]

-

Gárcia-Rafanell, J., & Forn, J. (1989). Effects of nifedipine on renal responses to several diuretic agents in rats. PubMed. Retrieved March 25, 2026, from [Link]

-

Scribd. (n.d.). Preclinical Screening of Diuretics: Katariya Mahima M Arshad I. Shaikh | PDF. Retrieved March 25, 2026, from [Link]

-

Marre, M., Misumi, J., Raemsch, K. D., Corvol, P., & Menard, J. (1982). Diuretic and natriuretic effects of nifedipine on isolated perfused rat kidneys. PubMed. Retrieved March 25, 2026, from [Link]

-

Patsnap Synapse. (n.d.). Nifalatide - Drug Targets, Indications, Patents. Retrieved March 25, 2026, from [Link]

-

Cancer Network. (2024). Improving Patient Outcomes With Innovative Dosing and Regimen Optimization Strategies. Retrieved March 25, 2026, from [Link]

-

Michel, M. C., & Michel-Reher, M. (2021). Effects of Nifedipine on Renal and Cardiovascular Responses to Neuropeptide Y in Anesthetized Rats. PubMed. Retrieved March 25, 2026, from [Link]

-

Diuresis - Wikipedia. (n.d.). Retrieved March 25, 2026, from [Link]

-

CVPharmacology. (n.d.). Diuretics. Retrieved March 25, 2026, from [Link]

-

News-Medical.net. (2023). Diuretic Mechanism. Retrieved March 25, 2026, from [Link]

-

Korn, E. L., Lheritier, K., & Hunsberger, S. (2022). Dose optimization during drug development: whether and when to optimize. PMC - NIH. Retrieved March 25, 2026, from [Link]

-

Michel, M. C., & Michel-Reher, M. (2021). Effects of Nifedipine on Renal and Cardiovascular Responses to Neuropeptide Y in Anesthetized Rats. MDPI. Retrieved March 25, 2026, from [Link]

-

CVPharmacology. (n.d.). Atrial and Brain Natriuretic Peptides. Retrieved March 25, 2026, from [Link]

-

Scribd. (n.d.). Diuretic Activity Study in Rats | PDF | Drugs. Retrieved March 25, 2026, from [Link]

-

Journal of Pharmaceutical Research International. (2022). Review on Emerging Trends and Modifications of In Vivo and In Vitro Screening Techniques of Diuretic Activity. Retrieved March 25, 2026, from [Link]

-

IP International Journal of Comprehensive and Advanced Pharmacology. (2023). A comparative review on In-vivo and In-vitro screening models for diuretic agents. Retrieved March 25, 2026, from [Link]

-

Wei, Y., et al. (2022). Preclinical Pharmacokinetic Studies of a Novel Diuretic Inhibiting Urea Transporters. PMC. Retrieved March 25, 2026, from [Link]

-

Frontiers in Pharmacology. (2023). Optimizing dose-schedule regimens with bayesian adaptive designs: opportunities and challenges. Retrieved March 25, 2026, from [Link]

-

ResearchGate. (2022). Dose Optimization During Drug Development: Whether and When To Optimize | Request PDF. Retrieved March 25, 2026, from [Link]

-

National Journal of Physiology, Pharmacy and Pharmacology. (2018). Evaluation of diuretic, saluretic and natriuretic activity of hydrochlorothiazide in combination with misoprostol in Wistar rats. Retrieved March 25, 2026, from [Link]

-

Tokuma, Y., et al. (1989). Pharmacokinetics of Nizatidine in Dogs and Rats. PubMed. Retrieved March 25, 2026, from [Link]

-

Korn, E. L., Lheritier, K., & Hunsberger, S. (2022). Dose optimization during drug development: whether and when to optimize. PubMed. Retrieved March 25, 2026, from [Link]

-

Indian Journal of Pharmacology. (1969). Observations on Diuretic Assay Methods using Rat and Dog. Retrieved March 25, 2026, from [Link]

-

Taylor & Francis Online. (2009). The effects of medications on circulating levels of cardiac natriuretic peptides. Retrieved March 25, 2026, from [Link]

-

Lupine Publishers. (2019). Furosemide Diuretic Activity Evaluation in Female Sprague-Dawley Rats. Retrieved March 25, 2026, from [Link]

-

PMC. (2022). Diuretic Treatment in Heart Failure: A Practical Guide for Clinicians. Retrieved March 25, 2026, from [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Nifuratel?. Retrieved March 25, 2026, from [Link]

-

Rosen, H., & Gynther, J. (1995). Extrahepatic first-pass metabolism of nifedipine in the rat. PubMed. Retrieved March 25, 2026, from [Link]

-

Journal of the American Heart Association. (2022). Interactions Between Atrial Fibrillation and Natriuretic Peptide in Predicting Heart Failure Hospitalization or Cardiovascular Death. Retrieved March 25, 2026, from [Link]

-

FDA. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved March 25, 2026, from [Link]

-

MDPI. (2023). Pharmacokinetics of Lixisenatide, a GLP-1 Receptor Agonist, Determined by a Novel Liquid Chromatography–Tandem Mass Spectrometry Analysis in Rats. Retrieved March 25, 2026, from [Link]

-

PubMed. (1999). Preclinical and Phase I Clinical Studies With the Nonclassical Antifolate Thymidylate Synthase Inhibitor Nolatrexed Dihydrochloride Given by Prolonged Administration in Patients With Solid Tumors. Retrieved March 25, 2026, from [Link]

-

Ovid. (2011). Atrial Natriuretic Peptide Affects Cardiac... : Hypertension. Retrieved March 25, 2026, from [Link]

-

PNAS. (2001). Nifedipine facilitates neurotransmitter release independently of calcium channels. Retrieved March 25, 2026, from [Link]

-

ClinicalTrials.gov. (2013). Two Dose Regimens of Nifedipine for the Management of Preterm Labor. Retrieved March 25, 2026, from [Link]

-

PubMed. (1989). Pharmacokinetics of nilvadipine, a new dihydropyridine calcium antagonist, in mice, rats, rabbits and dogs. Retrieved March 25, 2026, from [Link]

-

Wikipedia. (n.d.). Nifedipine. Retrieved March 25, 2026, from [Link]

-

MDPI. (2023). Effect of Gut Microbiota on the Pharmacokinetics of Nifedipine in Spontaneously Hypertensive Rats. Retrieved March 25, 2026, from [Link]

-

Scientific Reports. (2023). Assessment of the tocolytic nifedipine in preclinical primary models of preterm birth. Retrieved March 25, 2026, from [Link]

-

NCBI Bookshelf. (2025). Nifedipine - StatPearls. Retrieved March 25, 2026, from [Link]

Sources

- 1. Atrial natriuretic peptide - Wikipedia [en.wikipedia.org]

- 2. CV Physiology | Atrial and Brain Natriuretic Peptides [cvphysiology.com]

- 3. ahajournals.org [ahajournals.org]

- 4. Clinical consequences of the biphasic elimination kinetics for the diuretic effect of furosemide and its acyl glucuronide in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. CV Pharmacology | Diuretics [cvpharmacology.com]

- 7. Nifalatide - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 8. Effects of nifedipine on renal responses to several diuretic agents in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. njppp.com [njppp.com]

- 10. ijpp.com [ijpp.com]

- 11. scribd.com [scribd.com]

- 12. lupinepublishers.com [lupinepublishers.com]

- 13. scribd.com [scribd.com]

- 14. sysrevpharm.org [sysrevpharm.org]

- 15. A comparative review on In-vivo and In-vitro screening models for diuretic agents - IP Int J Compr Adv Pharmacol [ijcap.in]

Improving HPLC extraction recovery rates for Nifalatide analysis

Welcome to the technical support center for the analysis of Nifalatide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding HPLC extraction and analysis of Nifalatide. Given that Nifalatide is a synthetic peptide with a distinct chemical structure (L-Tyr-4-(methylsulfinyl)-D-Abu-Gly-4-nitro-L-Phe-L-Pro-NH₂)[1][2], this guide leverages established principles of peptide chemistry and chromatography to ensure robust and reproducible results.

Troubleshooting Guide: Low Extraction Recovery

Low recovery is one of the most common challenges in sample preparation for HPLC analysis.[3] This section provides a systematic approach to diagnosing and resolving recovery issues, particularly when using Solid-Phase Extraction (SPE), a powerful technique for cleaning up complex samples.[3][4]

Q: My Nifalatide recovery is unexpectedly low after Solid-Phase Extraction (SPE). How do I identify the cause and fix it?

A: Low recovery in SPE typically means the analyte was lost at some stage of the process. The most effective way to troubleshoot this is to systematically collect and analyze the liquid fractions from each step (Load, Wash, and Elution) to pinpoint where the loss is occurring.[5] This "analyte tracking" approach is a cornerstone of effective method development.[6]

Systematic Troubleshooting Workflow

The first step is to perform the extraction on a sample with a known amount of Nifalatide, collecting the flow-through from each step separately. Analyzing these fractions will reveal where your analyte is going.[5]

Caption: Systematic workflow for troubleshooting low SPE recovery.

Scenario 1: Nifalatide is found in the LOAD flow-through.

This indicates the analyte failed to bind to the SPE sorbent.

-

Probable Cause: The sample solvent (diluent) is too strong, preventing Nifalatide from adsorbing to the stationary phase.[5][6] For reversed-phase SPE (e.g., C18), a high percentage of organic solvent in the sample will cause premature elution.

-

Solution: Dilute the sample with a weaker solvent, typically water or an aqueous buffer, before loading.[3]

-

Probable Cause: The pH of the sample is incorrect. Peptides contain ionizable groups; their charge state, which is dictated by pH, is critical for retention.[7][8] If Nifalatide is not in the optimal ionization state, it won't interact effectively with the sorbent.

-

Solution: Adjust the sample pH to be at least 1-2 pH units away from the isoelectric point (pI) of Nifalatide to ensure it is charged and can be retained effectively, especially for ion-exchange mechanisms. For reversed-phase, adjusting pH to suppress ionization can increase hydrophobic retention.

-

Probable Cause: The SPE cartridge is overloaded. There is a finite capacity for both the analyte and matrix components.[5]

-

Solution: Reduce the sample amount loaded onto the cartridge or switch to a cartridge with a larger sorbent mass.[9]

Scenario 2: Nifalatide is found in the WASH fraction.

This means the analyte initially bound to the sorbent but was removed during the wash step.

-

Probable Cause: The wash solvent is too strong. The wash step is intended to remove interfering matrix components that are less strongly retained than the analyte, but if the solvent is too aggressive, it will elute the analyte as well.[5][6]

-

Solution: Reduce the percentage of organic solvent in your wash solution. For example, if you are using 20% acetonitrile, try 5% or 10%. The goal is to find a composition that removes interferences without affecting the analyte.[7]

Scenario 3: Nifalatide is NOT found in the Load or Wash fractions, and recovery in the ELUTION fraction is low.

This implies the analyte is retained on the cartridge but is not being effectively eluted.

-

Probable Cause: The elution solvent is too weak. It lacks the strength to break the interaction between Nifalatide and the sorbent.[6][9]

-

Solution: Increase the strength of the elution solvent. For reversed-phase, this means increasing the percentage of organic solvent (e.g., from 70% acetonitrile to 90%). You can also try a stronger solvent like isopropanol.[10]

-

Probable Cause: The pH of the elution solvent is not optimal. For elution, the pH should be adjusted to a state where the analyte's affinity for the sorbent is minimized. For example, in mixed-mode SPE involving ion exchange, you may need to disrupt the ionic interaction with a change in pH or an increase in salt concentration.[7]

-

Solution: Modify the pH of the elution solvent. If using an ion-exchange mechanism, eluting with a buffer that neutralizes the charge on the peptide or sorbent will facilitate its release.[11]

-

Probable Cause: Irreversible or non-specific binding. The analyte may be strongly and irreversibly binding to active sites on the sorbent or to the surfaces of your labware (e.g., collection tubes).[7]

-

Solution:

-

Use low-binding microcentrifuge tubes and plates.[7]

-

Consider adding a small amount of a competing agent to the sample or elution solvent.

-

If using a silica-based sorbent, irreversible binding can sometimes occur. Trying a polymer-based sorbent may be a solution.

-

| Problem | Common Causes | Recommended Solutions |

| Analyte in Load Fraction | Sample solvent too strong; Incorrect sample pH; Sorbent overload; Wrong sorbent type. | Dilute sample with weak solvent; Adjust pH; Reduce sample load or use larger cartridge; Select a more appropriate sorbent (e.g., C18 for hydrophobic peptides).[5][6] |

| Analyte in Wash Fraction | Wash solvent too strong. | Decrease organic solvent percentage in the wash step.[7] |

| Analyte Stuck on Cartridge | Elution solvent too weak; Incorrect elution pH; Irreversible binding. | Increase organic solvent percentage in eluent; Modify eluent pH to disrupt interaction; Use low-binding labware; Try a different sorbent material.[6][7] |

| General Low Recovery | Analyte degradation; Inconsistent lab procedure. | Add antioxidants; protect from light; control temperature.[9] Ensure cartridges do not dry out between steps; maintain consistent flow rates.[6] |

Frequently Asked Questions (FAQs)

Q1: What are the best initial extraction strategies for Nifalatide from a complex biological matrix like human plasma?

A: For analyzing peptides in plasma, the goal is to remove the vast excess of proteins and phospholipids that can interfere with HPLC analysis.[4][12] There are three primary strategies:

-

Protein Precipitation (PPT): This is the simplest and fastest method. It involves adding a cold organic solvent (like acetonitrile) or an acid (like trichloroacetic acid) to the plasma to denature and precipitate proteins.[13][14]

-

Pros: Fast, inexpensive, and simple.

-

Cons: The resulting supernatant can still be "dirty," containing many other small molecules and lipids, which can lead to significant matrix effects.[15] Recovery can be variable.

-

-

Liquid-Liquid Extraction (LLE): This method separates analytes based on their differential solubility in two immiscible liquids.

-

Pros: Can provide a cleaner extract than PPT.

-

Cons: Can be difficult to optimize for peptides, which often have complex solubility properties. It is also more labor-intensive and uses larger volumes of organic solvents.

-

-

Solid-Phase Extraction (SPE): This is generally the most effective method for achieving high purity and concentration.[3] It uses a solid sorbent to selectively bind the analyte, while interferences are washed away.

Recommendation: Start with Solid-Phase Extraction (SPE) for the cleanest sample and most reliable results.[10] A reversed-phase (C18) or a mixed-mode sorbent is a good starting point for a peptide like Nifalatide. If speed is critical and matrix effects are determined to be minimal, Protein Precipitation with acetonitrile is a viable alternative.[13]

Q2: How critically does pH impact the extraction and HPLC separation of Nifalatide?

A: The impact of pH is critical . Peptides are amphoteric molecules, meaning they have both acidic (carboxyl) and basic (amino) groups. The overall charge of Nifalatide will change with pH, which dramatically affects its solubility, its interaction with an SPE sorbent, and its retention on an HPLC column.[8][16]

-

During Extraction (SPE):

-

For Retention: To retain Nifalatide on a reversed-phase (C18) sorbent, you generally want to suppress ionization to maximize hydrophobicity. This is often achieved at a low pH (e.g., 2-3) using additives like trifluoroacetic acid (TFA) or formic acid, which protonates carboxyl groups.[11][17]

-

For Elution: To elute Nifalatide, you might alter the pH to increase its polarity or use a high concentration of organic solvent.

-

-

During HPLC Separation:

-

Selectivity: Changing the mobile phase pH is one of the most powerful tools to alter the selectivity (i.e., the separation between different peaks) in peptide analysis.[18][19] Even small changes in pH can alter a peptide's conformation and charge, leading to significant shifts in retention time.

-

Peak Shape: Using an acidic mobile phase (e.g., 0.1% TFA) is common practice to ensure sharp, symmetrical peaks by protonating silanol groups on the column and providing a consistent charge state for the peptide.[17]

-

Q3: I suspect matrix effects are suppressing my Nifalatide signal. What are they and how can I mitigate them?

A: Matrix effects are the alteration (suppression or enhancement) of the analyte signal in the detector (especially a mass spectrometer) due to co-eluting compounds from the sample matrix.[4][15] In plasma, common culprits are phospholipids and salts.[12]

-

How to Identify Matrix Effects: A common method is to compare the peak area of the analyte in a post-extraction spiked sample (a blank matrix extract to which the analyte is added) with the peak area of the analyte in a pure solvent. A lower signal in the matrix sample indicates ion suppression.[4]

-

Mitigation Strategies:

-

Improve Sample Cleanup: This is the most effective approach. Switching from protein precipitation to a more thorough method like SPE can remove many of the interfering compounds.[12]

-

Optimize Chromatography: Adjust the HPLC gradient to achieve better separation between Nifalatide and the interfering matrix components.[20]

-

Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An internal standard that is chemically identical to the analyte but has a different mass will co-elute and experience the same matrix effects. By using the ratio of the analyte to the internal standard for quantification, the variability caused by the matrix effect can be corrected.[21]

-

Sample Dilution: Diluting the sample can reduce the concentration of interfering components, but this may also reduce the analyte signal below the limit of quantification.

-

Experimental Protocols

Protocol 1: General Solid-Phase Extraction (SPE) of Nifalatide from Plasma

This protocol is a starting point for a reversed-phase C18 SPE cartridge. Optimization will be required.

Materials:

-

Reversed-phase C18 SPE cartridges (e.g., 100 mg, 3 mL)

-

Human plasma containing Nifalatide

-

Phosphoric acid or Formic acid

-

Methanol (HPLC Grade)

-

Acetonitrile (HPLC Grade)

-

Deionized water

-

SPE Vacuum Manifold

Procedure:

-

Sample Pre-treatment:

-

Thaw plasma samples on ice.

-

For every 500 µL of plasma, add 500 µL of 4% phosphoric acid in water. This acidifies the sample to ensure the peptide is protonated and helps precipitate some proteins.[10]

-

Vortex for 30 seconds, then centrifuge at >10,000 x g for 10 minutes to pellet proteins.

-

Collect the supernatant for loading.

-

-

SPE Cartridge Conditioning:

-

Pass 1 mL of Methanol through the cartridge to wet the sorbent.[6]

-

Do not let the sorbent go dry.

-

-

SPE Cartridge Equilibration:

-

Pass 1 mL of deionized water through the cartridge.

-

Follow with 1 mL of 0.1% formic acid in water to pre-condition the sorbent to the loading pH.[10] Do not let the sorbent go dry.

-

-

Sample Loading:

-

Load the pre-treated supernatant (from step 1) onto the cartridge at a slow, consistent flow rate (approx. 1 mL/min).[6]

-

-

Wash Step:

-

Wash the cartridge with 1 mL of 5% acetonitrile in 0.1% formic acid water. This step removes weakly bound, polar interferences.[10]

-

-

Elution:

-

Elute Nifalatide with 1 mL of 75% acetonitrile / 25% water with 0.1% formic acid into a clean, low-binding collection tube.[10]

-

-

Post-Elution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small volume (e.g., 100 µL) of the initial HPLC mobile phase for analysis.

-

Workflow Diagram: From Sample to Analysis

Caption: Overall workflow for Nifalatide analysis from plasma.

Sources

- 1. Nifalatide - Creative Peptides [creative-peptides.com]

- 2. Nifalatide | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. Matrix Effects: Causes and Solutions in Analysis | Phenomenex [phenomenex.com]

- 5. youtube.com [youtube.com]

- 6. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]

- 7. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]

- 8. biotage.com [biotage.com]

- 9. welchlab.com [welchlab.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. agilent.com [agilent.com]

- 12. chromatographytoday.com [chromatographytoday.com]

- 13. jocpr.com [jocpr.com]

- 14. How to Detect the Concentration of Peptide Drugs in Serum Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. peptide.com [peptide.com]

- 18. waters.com [waters.com]

- 19. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]

- 20. renyi.hu [renyi.hu]